molecular formula C20H15N5O3S B2835384 N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251710-29-8

N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2835384
CAS RN: 1251710-29-8
M. Wt: 405.43
InChI Key: LCDLKDOVBZTULV-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process involved a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex. In related compounds, the molecules are held together by intermolecular interactions . For instance, in one study, the molecules were held together by an intermolecular interactions of the types N1-H1…O2 and C8-H8…O5, enclosing an R2 2(10) closed ring motif .

Scientific Research Applications

Synthesis and Pharmacological Activity

A novel series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized. These compounds were characterized by various spectroscopic methods and evaluated for their antibacterial and antifungal activities against a range of microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has revealed significant antiavian influenza virus activity. These compounds, synthesized through a novel route, demonstrated substantial viral reduction capabilities against the H5N1 strain, indicating their potential as antiviral agents (Hebishy et al., 2020).

Catalytic Oxidation and Transfer Hydrogenation

The synthesis of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole based organosulfur/-selenium ligands showcased the compounds' efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This study provides insights into the structural and donor site-dependent aspects of these processes, emphasizing the versatility of these complexes in catalytic applications (Saleem et al., 2013).

Synthesis of Oxazoles

An efficient synthesis method for 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization of functionalized enamides was reported. This approach highlights the utility of novel β-(methylthio)enamides as key intermediates, offering a pathway to synthesize oxazoles with potential biological and pharmacological applications (Kumar et al., 2012).

Future Directions

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to understand the inhibitory effect of this compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-12-18(19(26)21-14-7-8-16-17(9-14)28-11-27-16)23-24-25(12)20-22-15(10-29-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDLKDOVBZTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

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